molecular formula C5H11IN2S B3329298 3-Allyl-2-methyl-2-thiopseudourea hydroiodide CAS No. 57513-64-1

3-Allyl-2-methyl-2-thiopseudourea hydroiodide

Cat. No. B3329298
CAS RN: 57513-64-1
M. Wt: 258.13 g/mol
InChI Key: GSXDZEGUVAJORG-UHFFFAOYSA-N
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Description

3-Allyl-2-methyl-2-thiopseudourea hydroiodide (AMTU) is an organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of thiourea and has been shown to possess a range of biochemical and physiological effects.

Scientific Research Applications

3-Allyl-2-methyl-2-thiopseudourea hydroiodide has been used in various scientific research applications, including the study of enzyme kinetics, protein structure, and DNA-protein interactions. It has also been used as a reagent in the determination of amino acids and peptides. This compound is particularly useful in the study of sulfur-containing compounds due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 3-Allyl-2-methyl-2-thiopseudourea hydroiodide is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with various biomolecules, including enzymes and proteins, leading to changes in their activity and structure.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, urease, and xanthine oxidase. This compound has also been shown to bind to proteins, leading to changes in their structure and function. In addition, this compound has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Allyl-2-methyl-2-thiopseudourea hydroiodide in lab experiments is its ability to form stable complexes with metal ions, making it useful in the study of sulfur-containing compounds. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the synthesis of this compound can be challenging, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of 3-Allyl-2-methyl-2-thiopseudourea hydroiodide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the potential therapeutic applications of this compound, particularly its antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with various biomolecules.

properties

IUPAC Name

methyl N'-prop-2-enylcarbamimidothioate;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.HI/c1-3-4-7-5(6)8-2;/h3H,1,4H2,2H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXDZEGUVAJORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCC=C)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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